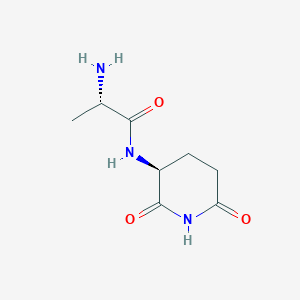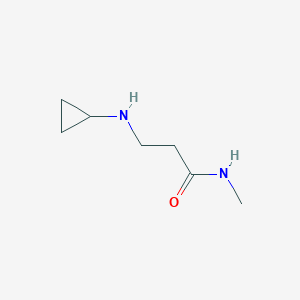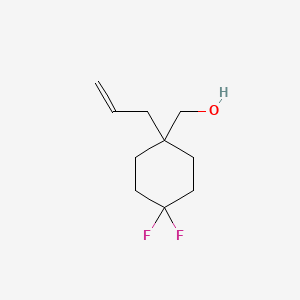
(1-Allyl-4,4-difluorocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a prop-2-en-1-yl group
Méthodes De Préparation
The synthesis of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atoms and the prop-2-en-1-yl group.
Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction, often using an appropriate alkyl halide in the presence of a base.
Reduction: The final step involves the reduction of the intermediate compound to yield [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol.
Analyse Des Réactions Chimiques
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Applications De Recherche Scientifique
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol can be compared with other similar compounds, such as:
4,4-difluoro-1-(prop-2-yn-1-yl)piperidine: This compound has a similar fluorinated structure but differs in the presence of a piperidine ring instead of a cyclohexyl ring.
(S)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanol:
2,3-difluoro-1-propoxy-4-(trans,trans-4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene: This compound has a more complex structure with additional functional groups, providing unique reactivity and uses.
Propriétés
Formule moléculaire |
C10H16F2O |
|---|---|
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
(4,4-difluoro-1-prop-2-enylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(8-13)4-6-10(11,12)7-5-9/h2,13H,1,3-8H2 |
Clé InChI |
TWFJKWZPZUBDAI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCC(CC1)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


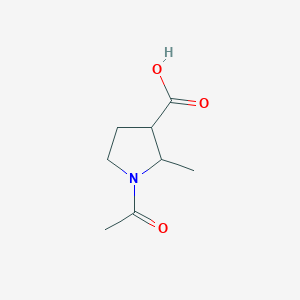


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
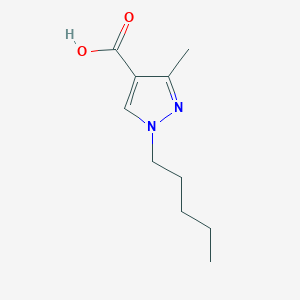
![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
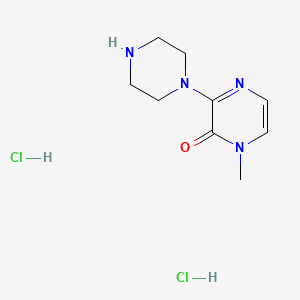
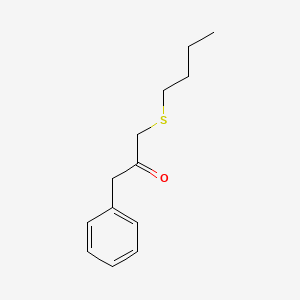
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
